(2-Chloroquinolin-4-yl)methanol
Description
Properties
IUPAC Name |
(2-chloroquinolin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-5,13H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWUTAHJMYFAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Chloroquinolin 4 Yl Methanol Derivatives
Nucleophilic Substitution Reactions at the Chlorine Center
The chlorine atom on the quinoline (B57606) ring is susceptible to nucleophilic substitution, a fundamental class of reactions in organic chemistry. libretexts.org This reactivity allows for the introduction of a wide array of functional groups at this position, significantly expanding the molecular diversity achievable from this starting material.
Substitution with Nitrogen-Containing Nucleophiles (e.g., Mitsunobu Reaction)
The Mitsunobu reaction provides a powerful method for the alkylation of nitrogen-containing nucleophiles with the (2-chloroquinolin-4-yl)methanol scaffold. organic-chemistry.org This reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (like triphenylphosphine (B44618), TPP), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). organic-chemistry.orgtcichemicals.com The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophile in an SN2-type fashion. organic-chemistry.org This method is particularly useful for coupling with acidic nitrogen nucleophiles such as phthalimide (B116566) or hydrazoic acid. organic-chemistry.org The reaction generally proceeds with a clean inversion of stereochemistry if a chiral center is involved. organic-chemistry.org
While the standard Mitsunobu conditions are effective, a significant limitation is the pKa of the nucleophile, which generally needs to be less than 11 for the reaction to proceed efficiently. tcichemicals.comtcichemicals.com For less acidic nucleophiles, alternative reagents and conditions have been developed to overcome this "pKa restriction". tcichemicals.comtcichemicals.com The Gabriel synthesis, which utilizes phthalimide as a masked form of ammonia (B1221849), is a classic example of applying the Mitsunobu reaction to introduce a primary amine group. organic-chemistry.orglibretexts.org
| Reactant 1 | Reactant 2 | Reagents | Product | Notes |
| This compound | Nitrogen Nucleophile (e.g., Phthalimide) | TPP, DEAD | 2-Chloro-4-(phthalimidomethyl)quinoline | Proceeds via Mitsunobu reaction. |
| This compound | Hydrazoic Acid | TPP, DEAD | 4-(Azidomethyl)-2-chloroquinoline | The azide (B81097) can be subsequently reduced to an amine. |
Reactions with Sulfur-Containing Nucleophiles
The chlorine at the C2 position can also be displaced by sulfur-containing nucleophiles, such as thiols. Thiols are potent nucleophiles, and their conjugate bases, thiolates, are even more reactive. libretexts.orgmsu.edu These reactions typically proceed via an SNAr (nucleophilic aromatic substitution) mechanism, where the thiolate attacks the carbon bearing the chlorine, leading to the formation of a thioether derivative.
The reaction of 2-chloroquinolines with thiols can be facilitated by a base, which deprotonates the thiol to generate the more nucleophilic thiolate anion. The resulting aryl thioethers are valuable compounds in their own right and can serve as intermediates for further transformations. For instance, oxidation of the sulfide (B99878) can lead to the corresponding sulfoxide (B87167) and sulfone, introducing additional functional diversity. The reaction of 2-chloro-3-((2-phenylhydrazono) methyl) quinolines with thioglycolic acid in the presence of zinc chloride results in the formation of thiazolidin-4-ones. nih.gov
| Reactant 1 | Nucleophile | Product |
| This compound | Thiophenol | (2-(Phenylthio)quinolin-4-yl)methanol |
| This compound | Sodium thiomethoxide | (2-(Methylthio)quinolin-4-yl)methanol |
Cross-Coupling Reactions (e.g., Suzuki, Amination)
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the chlorine atom of this compound provides a handle for such transformations.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds. fishersci.co.ukorganic-chemistry.org It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. fishersci.co.ukharvard.edu For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C2 position. The reactivity of the halide in Suzuki couplings generally follows the order I > Br > OTf >> Cl, which can sometimes make the coupling of chlorides more challenging. harvard.edu However, the development of specialized ligands and catalyst systems has greatly expanded the scope to include less reactive chlorides. organic-chemistry.org One-pot Suzuki cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids has been shown to be an effective method for synthesizing 2,3,4-triarylquinolines. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and even ammonia equivalents. wikipedia.orgresearchgate.net This method is a powerful alternative to traditional methods of C-N bond formation, which often require harsh conditions and have limited substrate scope. wikipedia.org The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being the most effective. nih.gov
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | (2-Phenylquinolin-4-yl)methanol |
| Buchwald-Hartwig | This compound | Aniline | Pd catalyst, Ligand, Base | (2-(Phenylamino)quinolin-4-yl)methanol |
Reactions Involving the Methanol (B129727) Moiety
The hydroxymethyl group at the C4 position of the quinoline ring is also a site for various chemical transformations, including oxidation and reduction.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of the methanol moiety can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to selectively oxidize the primary alcohol to the corresponding aldehyde, 2-chloroquinoline-4-carbaldehyde . Over-oxidation to the carboxylic acid can be a side reaction if stronger oxidizing agents or prolonged reaction times are used.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4), will typically oxidize the primary alcohol directly to the carboxylic acid, 2-chloroquinoline-4-carboxylic acid . nih.govuni.luchemdad.com This transformation is a key step in the synthesis of many quinoline-based compounds with biological activity. sci-hub.se
| Starting Material | Oxidizing Agent | Product |
| This compound | PCC or DMP | 2-Chloroquinoline-4-carbaldehyde |
| This compound | KMnO4 or Jones Reagent | 2-Chloroquinoline-4-carboxylic acid |
Reduction Reactions to Alkane Derivatives
The methanol moiety can be reduced to a methyl group, yielding 2-chloro-4-methylquinoline (B123181) . nih.govthermofisher.comsigmaaldrich.com This transformation can be achieved through a two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or a halide, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. A one-pot method might involve the use of a reagent system like triethylsilane and a strong acid. The reduction of 2-chloro-4-methylquinoline with Sn and HCl has been reported to yield multiple products, including 4-methylquinoline. e-periodica.ch
| Starting Material | Reagents | Product |
| This compound | 1. TsCl, pyridine (B92270); 2. LiAlH4 | 2-Chloro-4-methylquinoline |
| This compound | Et3SiH, TFA | 2-Chloro-4-methylquinoline |
Esterification and Etherification Reactions
The hydroxyl group of this compound is amenable to standard esterification and etherification reactions, providing a straightforward method for derivatization.
Esterification:
The conversion of this compound to its corresponding esters can be achieved through reaction with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.govmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation. nih.govmasterorganicchemistry.com
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be employed in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For instance, the synthesis of various benzoate (B1203000) esters of related thioalkylquinoline derivatives has been successfully achieved using EDCI and DMAP in dichloromethane. nih.gov
Table 1: Examples of Esterification Reactions
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| This compound | Acetic Anhydride | Pyridine | (2-Chloroquinolin-4-yl)methyl acetate | N/A |
| This compound | Benzoyl Chloride | Triethylamine | (2-Chloroquinolin-4-yl)methyl benzoate | N/A |
Etherification:
The synthesis of ethers from this compound can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This approach has been used for the O-alkylation of other complex alcohols. nih.gov
A chemoselective method for the etherification of benzylic alcohols, which are structurally similar to this compound, utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol (B145695). organic-chemistry.org This method is advantageous as it selectively targets benzylic hydroxyl groups, leaving other types of hydroxyl groups intact. organic-chemistry.org
Table 2: Examples of Etherification Reactions
| Reactant 1 | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | Sodium Hydride, Alkyl Halide | Anhydrous solvent | (2-Chloroquinolin-4-yl)methoxymethyl ether | N/A |
| Benzyl (B1604629) Alcohols | 2,4,6-Trichloro-1,3,5-triazine, DMSO, Methanol/Ethanol | Room Temperature | Benzyl methyl/ethyl ethers | organic-chemistry.org |
Condensation and Annulation Reactions
The this compound moiety, particularly after oxidation to the corresponding aldehyde, serves as a key precursor for various condensation and annulation reactions, leading to the formation of more complex, fused heterocyclic structures.
Schiff Base Formation and Subsequent Cyclizations
This compound can be oxidized to 2-chloroquinoline-4-carbaldehyde, which is a versatile substrate for the formation of Schiff bases (imines). The condensation reaction occurs between the aldehyde and a primary amine, typically under reflux in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.netjocpr.commdpi.com
These Schiff bases are not merely stable products but are often reactive intermediates for subsequent cyclization reactions. For example, Schiff bases derived from 2-chloroquinoline-3-carbaldehyde (B1585622) and various hydrazides have been synthesized and characterized. researchgate.net The resulting azomethine group (-N=CH-) can participate in intramolecular cyclizations, leading to the formation of new heterocyclic rings fused to the quinoline system. For instance, hydrazones can be cyclized to form azetidines, thiazolidines, or tetrazoles depending on the reagents used. researchgate.net
Table 3: Synthesis of Schiff Bases from Quinoline Aldehydes
| Aldehyde | Amine/Hydrazide | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde derivatives | 7-Methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide | N/A | Schiff Base | researchgate.net |
| Quinoline-3-carbohydrazide | 2-Nitrobenzaldehyde | Ethanol, Acetic acid (cat.), Reflux | Schiff Base (NQ) | mdpi.com |
| Quinoline-3-carbohydrazide | 2-Chlorobenzaldehyde | Ethanol, Acetic acid (cat.), Reflux | Schiff Base (CQ) | mdpi.com |
Knoevenagel Condensation and Michael Additions
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com 2-Chloroquinoline-4-carbaldehyde (the oxidized form of the title compound) readily undergoes Knoevenagel condensation with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or L-proline. rsc.org This reaction leads to the formation of α,β-unsaturated systems.
The resulting Knoevenagel adducts are excellent Michael acceptors. They can undergo subsequent Michael addition reactions with various nucleophiles. For instance, the reaction of a Knoevenagel adduct of 2-chloroquinoline-3-carbaldehyde with a thiol, catalyzed by L-proline, leads to the formation of 4H-thiopyrano[2,3-b]quinolines through a tandem Knoevenagel condensation-Michael addition-cyclization sequence. rsc.org
Table 4: Knoevenagel Condensation and Michael Addition with Quinoline Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Intermediate/Product | Reference |
|---|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | Malononitrile | L-proline | Knoevenagel Adduct | rsc.org |
| Knoevenagel Adduct | Thiophenol | L-proline | Michael Adduct leading to 4H-thiopyrano[2,3-b]quinoline | rsc.org |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone | wikipedia.org |
Intramolecular Cyclization Processes
Derivatives of this compound are valuable precursors for various intramolecular cyclization reactions, leading to the construction of fused polycyclic systems. These reactions often proceed via a cascade or tandem mechanism initiated by a condensation or addition reaction.
For example, the reaction of 2-chloroquinoline-3-carbaldehyde with dimedone and aromatic amines, catalyzed by a Brønsted acid, results in the formation of dihydrodibenzo rsc.orgresearchgate.netnaphthyridinones. The proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration. rsc.org
Another example involves the synthesis of tetrahydrodibenzo[b,g] rsc.orgresearchgate.netnaphthyridin-1(2H)-ones through an L-proline catalyzed reaction between 2-chloroquinoline-3-carbaldehydes, an enaminone, and another aldehyde. The process involves the formation of an iminium ion, a Knoevenagel-type condensation, followed by a Michael addition and an intramolecular cyclization. rsc.org
Derivatization and Functionalization Strategies
Further diversification of the this compound scaffold can be achieved through alkylation reactions at the nitrogen of the quinoline ring or the oxygen of the hydroxylmethyl group.
N-Alkylation and O-Alkylation Approaches
N-Alkylation:
The nitrogen atom of the quinoline ring can be alkylated, although this is less common for 2-chloroquinolines compared to other derivatives. However, related quinoline systems demonstrate the feasibility of N-alkylation. For instance, N-alkylation of a 2-chloro-quinazolinone core has been achieved using methyl-2-bromoacetate in a substitution reaction to generate a precursor for further derivatization. uw.edu
More directly relevant, the regioselective N-alkylation of (2-chloroquinolin-3-yl)methanol (B155800) with various N-heterocyclic compounds such as quinazolinone and pyrimidone has been accomplished using Mitsunobu reaction conditions (diethylazodicarboxylate (DEAD) and triphenylphosphine (TPP)). researchgate.net This reaction proceeds via dehydration and coupling of the two heterocyclic moieties. researchgate.net
Table 5: N-Alkylation of (2-Chloroquinolin-3-yl)methanol
| Heterocyclic Compound | Reagents | Solvent | Product | Reference |
|---|---|---|---|---|
| Quinazolinone | DEAD, TPP | THF | N-alkylated product | researchgate.net |
| Pyrimidone | DEAD, TPP | THF | N-alkylated product | researchgate.net |
O-Alkylation:
As discussed in the etherification section (3.2.3), the hydroxyl group of this compound can be alkylated to form ethers. The Williamson ether synthesis, employing a strong base and an alkyl halide, is a standard method. nih.gov For example, the O-alkylation of a protected N-acetylneuraminic acid derivative was achieved using sodium hydride and various alkyl halides, such as benzyl bromide and allyl bromide, to yield the corresponding ethers. nih.gov These conditions are generally applicable to the O-alkylation of this compound.
Advanced Spectroscopic and Structural Elucidation Studies of 2 Chloroquinolin 4 Yl Methanol Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive map of the molecular framework can be constructed.
¹H NMR Spectral Analysis and Proton Assignment
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For (2-Chloroquinolin-4-yl)methanol, the spectrum would exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.
For this compound, the protons of the quinoline ring are expected in the δ 7.5-8.5 ppm range. The proton at C3 would likely appear as a singlet. The methylene protons (CH₂OH) would be shifted by the aromatic ring and are expected to appear as a singlet or a doublet (if coupled with the hydroxyl proton) around δ 4.8-5.0 ppm. The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H3 | ~7.4 | s |
| H5 | ~8.1 | d |
| H6 | ~7.6 | t |
| H7 | ~7.8 | t |
| H8 | ~8.0 | d |
| CH₂ | ~4.9 | s |
Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.
¹³C NMR Spectral Analysis and Carbon Assignment
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. In this compound, ten distinct carbon signals are expected. The carbon atoms of the quinoline ring typically resonate in the δ 115-150 ppm region oregonstate.edu. The presence of the electronegative chlorine atom attached to C2 would shift its resonance significantly downfield to approximately δ 151-153 ppm. The C4 carbon, bearing the methanol (B129727) group, would also be found in the aromatic region, likely around δ 148 ppm. The carbon of the methylene group (-CH₂OH) is expected to appear further upfield, typically in the range of δ 60-65 ppm oregonstate.edu.
For the analog 4-(hydroxymethyl)quinolin-2(1H)-one, the carbon signals were assigned as follows: C2 at δ 162.35, C4 at δ 151.75, and the methylene carbon at δ 60.02 ppm rsc.org. These values support the predicted regions for the carbon atoms in the target molecule.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~152 |
| C3 | ~122 |
| C4 | ~148 |
| C4a | ~125 |
| C5 | ~129 |
| C6 | ~127 |
| C7 | ~130 |
| C8 | ~128 |
| C8a | ~147 |
Note: These are predicted values based on general principles and data from analogous compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to confirm the connectivity of the protons in the benzene (B151609) portion of the quinoline ring (H5 through H8). pitt.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene protons to the methylene carbon. pitt.edu
Mass Spectrometry (MS) Characterization
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula, and offering clues about the structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that might have the same nominal mass. researchgate.netchemicalbook.com
For this compound, the molecular formula is C₁₀H₈ClNO. The theoretical exact mass can be calculated for its protonated form, [M+H]⁺.
Table 3: HRMS Data for this compound
| Ion Formula | Calculated m/z |
|---|---|
| [C₁₀H₉³⁵ClNO]⁺ | 194.0367 |
The presence of a chlorine atom would result in a characteristic isotopic pattern, with the [M+H]⁺ and [M+2+H]⁺ peaks appearing in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. Experimental measurement of these exact masses would provide unequivocal confirmation of the molecular formula.
Fragmentation Pattern Analysis (e.g., ESI-CID-MS²)
Tandem mass spectrometry (MS/MS), often using Collision-Induced Dissociation (CID), is used to fragment the molecular ion and analyze the resulting pieces. This fragmentation pattern provides a fingerprint of the molecule's structure.
The fragmentation of quinoline derivatives has been studied in detail. A common fragmentation pathway for quinoline itself is the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion. mcmaster.ca For this compound, several key fragmentation pathways can be predicted:
Loss of the side chain : A primary fragmentation would likely involve the cleavage of the C4-CH₂OH bond, leading to the formation of a stable 2-chloroquinolin-4-yl cation.
Loss of water : Dehydration involving the hydroxyl group could occur, leading to a fragment ion with m/z corresponding to [M-H₂O]⁺.
Loss of chlorine : Cleavage of the C-Cl bond would result in a fragment corresponding to [M-Cl]⁺.
Quinoline ring fragmentation : Following initial losses, the resulting quinoline ring fragment could undergo its characteristic fragmentation, including the loss of HCN. mcmaster.ca
Analysis of these fragmentation pathways allows for the step-by-step reconstruction of the molecule's structure, confirming the identity and position of the substituents. libretexts.orglibretexts.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the structural integrity of synthesized this compound analogs.
The IR spectrum of a this compound analog is characterized by a series of absorption bands that correspond to the vibrational frequencies of its constituent bonds. These key vibrations provide a molecular fingerprint, allowing for structural confirmation.
O-H Stretching: The hydroxyl (-OH) group of the methanol substituent gives rise to a characteristic broad and intense absorption band, typically in the region of 3400-3650 cm⁻¹ openstax.org. The broadness of this peak is a result of intermolecular hydrogen bonding. For instance, in methanol itself, the O-H stretching vibration is observed around 3328 cm⁻¹ in the liquid phase nist.gov.
C-H Stretching: The spectrum will exhibit multiple C-H stretching vibrations. Aromatic C-H stretches from the quinoline ring typically appear in the 3000-3100 cm⁻¹ region vscht.czlibretexts.org. The aliphatic C-H stretches from the methanol group are found just below 3000 cm⁻¹, usually in the 2850-3000 cm⁻¹ range nist.govlibretexts.org.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon (C=C) and carbon-nitrogen (C=N) double bonds within the quinoline aromatic system produce a series of bands in the 1450-1680 cm⁻¹ region vscht.czmdpi.com. For quinoline itself, peaks are observed as shoulders between 1630 and 1570 cm⁻¹ researchgate.net.
C-O Stretching: The stretching vibration of the carbon-oxygen (C-O) single bond in the primary alcohol group is typically strong and appears in the 1000-1260 cm⁻¹ range. For methanol, this C-O stretch is very strong and located around 1033 cm⁻¹ nist.gov.
C-Cl Stretching: The carbon-chlorine (C-Cl) bond will show a stretching absorption in the fingerprint region, generally between 600 and 800 cm⁻¹. In a related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the C-Cl stretching mode was observed at 740 cm⁻¹ mdpi.com.
The precise positions of these bands can be influenced by the surrounding molecular structure and intermolecular interactions. For example, hydrogen bonding involving the nitrogen atom of the quinoline ring can cause shifts in the vibrational frequencies of nearby C-H bonds astrochem.org.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Analogs
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Hydroxyl | O-H Stretch | 3400–3650 | Strong, Broad | Broadness due to hydrogen bonding. openstax.org |
| Aromatic C-H | C-H Stretch | 3000–3100 | Medium to Weak | Characteristic of the quinoline ring. vscht.czlibretexts.org |
| Aliphatic C-H | C-H Stretch | 2850–3000 | Medium | From the CH₂OH group. libretexts.org |
| Quinoline Ring | C=C, C=N Stretch | 1450–1680 | Medium to Strong | Aromatic ring vibrations. vscht.czmdpi.com |
| Alcohol | C-O Stretch | 1000–1260 | Strong | Characteristic of the primary alcohol. |
| Chloroalkane | C-Cl Stretch | 600–800 | Medium to Strong | Dependent on the substitution pattern. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound and its analogs, UV-Vis spectra are used to study their electronic properties and how they are influenced by the surrounding environment, a phenomenon known as solvatochromism.
The UV-Vis spectra of quinoline derivatives typically show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic ring system researchgate.net. The position and intensity of these bands can be affected by the nature and position of substituents on the quinoline ring researchgate.net.
Solvatochromism is the change in the color of a solution when the solute is dissolved in different solvents wikipedia.org. This effect arises from the differential solvation of the ground and excited electronic states of the molecule by the solvent researchgate.net. The polarity, hydrogen bonding capability, and refractive index of the solvent can all influence the energy of these states and thus the wavelength of maximum absorption (λmax) wikipedia.org.
Positive Solvatochromism (Bathochromic or Red Shift): This occurs when the excited state is more stabilized by a polar solvent than the ground state, leading to a shift of the absorption maximum to a longer wavelength (lower energy) as solvent polarity increases wikipedia.org. This is often observed in molecules where there is an intramolecular charge transfer (ICT) upon excitation, leading to a more polar excited state researchgate.net.
Negative Solvatochromism (Hypsochromic or Blue Shift): This happens when the ground state is more stabilized by a polar solvent than the excited state, causing the absorption maximum to shift to a shorter wavelength (higher energy) with increasing solvent polarity wikipedia.org.
Studies on various quinoline derivatives have demonstrated significant solvatochromic behavior researchgate.netnih.gov. For example, in some quinoline derivatives, a bathochromic shift in the emission spectra is observed with increasing solvent polarity, which is indicative of a large dipole moment enhancement upon excitation researchgate.net. The analysis of these shifts can provide valuable information about the nature of the electronic transitions and the charge distribution in the ground and excited states of this compound analogs.
Interactive Data Table: Hypothetical Solvatochromic Data for a this compound Analog
| Solvent | Dielectric Constant (ε) | λmax (nm) | Type of Shift |
| Hexane | 1.88 | 310 | - |
| Dichloromethane | 8.93 | 318 | Bathochromic |
| Acetone | 20.7 | 322 | Bathochromic |
| Methanol | 32.7 | 328 | Bathochromic |
| Water | 80.1 | 335 | Bathochromic |
Purity Assessment and Reaction Monitoring Techniques (e.g., Thin Layer Chromatography)
Thin Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry for its simplicity, speed, and sensitivity nih.gov. It is routinely employed for two primary purposes in the context of synthesizing this compound and its analogs: monitoring the progress of a chemical reaction and assessing the purity of the final product chemistryhall.comijrti.org.
In reaction monitoring, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. The separation of spots corresponding to the starting materials, intermediates, and products allows the chemist to visually track the consumption of reactants and the formation of the desired compound chemistryhall.com. The reaction is considered complete when the spot for the starting material has disappeared tandfonline.com.
For purity assessment, a solution of the isolated product is spotted on a TLC plate and developed in an appropriate solvent system. A pure compound will ideally appear as a single spot ijrti.org. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes nih.gov.
The choice of the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) is crucial for achieving good separation nih.gov. Visualization of the spots on the TLC plate is often achieved using a UV lamp, as quinoline derivatives are typically UV-active mdpi.com. Staining with reagents like iodine or ferric chloride can also be used chemistryhall.comresearchgate.net.
Interactive Data Table: Example TLC System for a Quinoline Derivative Synthesis
| Compound Type | Example Solvent System (v/v) | Typical Rf Value | Visualization Method |
| Starting Material (e.g., an aniline) | Hexane:Ethyl Acetate (7:3) | 0.6 | UV (254 nm) |
| Intermediate | Hexane:Ethyl Acetate (7:3) | 0.4 | UV (254 nm) |
| Product (this compound analog) | Hexane:Ethyl Acetate (7:3) | 0.2 | UV (254 nm) |
Other Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance for Metal Complexes)
While IR and UV-Vis spectroscopy are primary tools for characterizing the organic ligand itself, other spectroscopic techniques become important when this compound or its analogs are used to form metal complexes. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes that contain one or more unpaired electrons (i.e., are paramagnetic) illinois.edu.
EPR spectroscopy provides detailed information about the electronic structure of the metal center, its oxidation state, and the coordination environment researchgate.net. The technique is sensitive to the interactions between the unpaired electron(s) and the surrounding magnetic nuclei, which can provide insights into the nature of the metal-ligand bonding.
For instance, if an analog of this compound were to form a complex with a paramagnetic metal ion such as Cu(II), Fe(III), or Mn(II), EPR spectroscopy could be used to:
Confirm the oxidation state of the metal ion. For example, a copper(I) complex, being diamagnetic (d¹⁰), would be EPR-silent, while a copper(II) complex (d⁹) would be EPR-active nih.gov.
Determine the geometry of the coordination sphere around the metal ion from the anisotropy of the g-tensor researchgate.net.
Investigate the hyperfine coupling between the electron spin and the nuclear spins of the metal and ligand atoms, which gives information about the delocalization of the unpaired electron onto the ligand.
The EPR spectra of transition metal complexes can be complex, but they offer a wealth of information about the electronic and geometric structure of these species in both solid and solution states nih.govresearchgate.netiitb.ac.in.
Computational and Theoretical Investigations of 2 Chloroquinolin 4 Yl Methanol Systems
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are pivotal in elucidating the molecular geometry and electronic properties of (2-Chloroquinolin-4-yl)methanol. These computational methods provide insights into the molecule's structure, stability, and reactivity at the atomic level.
Density Functional Theory (DFT) Applications (e.g., B3LYP, CAM-B3LYP, M06-2X)
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of molecular systems. Several functionals are employed to approximate the exchange-correlation energy, each with varying levels of accuracy for different molecular properties.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used due to its proven effectiveness in predicting the electronic, geometric, and energetic properties of a vast range of molecules. researchgate.netresearchgate.net It combines the strengths of both Hartree-Fock theory and DFT. Studies on related quinoline (B57606) derivatives have successfully utilized B3LYP to optimize geometries and calculate vibrational frequencies. cnr.itnih.gov
CAM-B3LYP (Coulomb-Attenuating Method-B3LYP): This is a long-range corrected hybrid functional. It is particularly adept at describing charge-transfer and long-range interactions, making it suitable for studying electronic excitations and non-covalent interactions. researchgate.netglobal-sci.comarxiv.org For systems where charge transfer phenomena are significant, CAM-B3LYP often provides more accurate results than standard hybrid functionals. global-sci.com
M06-2X (Minnesota 06-2X): This high-nonlocality functional is known for its excellent performance in studies of non-covalent interactions, such as hydrogen bonding. researchgate.net Given the presence of the hydroxyl group in this compound, which can participate in hydrogen bonding, M06-2X is a valuable tool for accurately modeling such interactions. researchgate.netnih.gov
The choice of functional is critical and can significantly impact the calculated results. For instance, while B3LYP is a good general-purpose functional, CAM-B3LYP and M06-2X may offer superior performance for specific properties like electronic transitions and intermolecular interactions, respectively. global-sci.comnih.govresearchgate.net
Basis Set Selection and Optimization Strategies
The accuracy of quantum chemical calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. wikipedia.org
Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)):* These are widely used split-valence basis sets. wikipedia.org The numbers indicate how the core and valence atomic orbitals are represented, with additional symbols denoting the inclusion of polarization (*) and diffuse (++) functions. These functions are crucial for accurately describing the anisotropic electron distribution in molecules with heteroatoms and for modeling weak interactions. nih.govwikipedia.org
Correlation-consistent basis sets (e.g., cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit, allowing for more reliable extrapolation of results. cnr.itwikipedia.org
Optimization Strategies: The geometry of this compound is typically optimized by finding the minimum energy structure on the potential energy surface. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point is reached. The selection of an appropriate functional and basis set is paramount for obtaining accurate optimized geometries. researchgate.netmit.edu For instance, a study on a related quinoline derivative benchmarked various functionals and basis sets, concluding that the B3LYP functional paired with the 6-311+G(2d) basis set yielded the most accurate results when compared to experimental data. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). wikipedia.org Their energies and spatial distributions are fundamental in understanding a molecule's chemical reactivity and electronic properties. rsc.orgyoutube.comlibretexts.org
HOMO: This orbital acts as an electron donor, and its energy level is related to the ionization potential. A higher HOMO energy indicates a greater propensity to donate electrons. arabjchem.org
LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity. A lower LUMO energy suggests a greater ability to accept electrons. arabjchem.org
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. rsc.org
Computational studies on quinoline derivatives have shown that the introduction of different substituents can significantly alter the energies of the HOMO and LUMO, thereby tuning the electronic properties and reactivity of the molecule. rsc.orgarabjchem.org
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability, related to nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability, related to electrophilicity. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wolfram.comresearchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. chemrxiv.org
The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. chemrxiv.orgpreprints.org Blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. chemrxiv.orgpreprints.org Green and yellow areas denote regions of neutral or near-neutral potential. preprints.org
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methanol (B129727) group, indicating these as potential sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen.
Reaction Mechanism Elucidation Through Computational Methods
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Localization and Energy Barrier Determination
To understand the kinetics of a chemical reaction involving this compound, it is essential to identify the transition state (TS) and determine the associated energy barrier. The transition state is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction.
Transition State Localization: Various computational algorithms are used to locate the transition state structure on the potential energy surface. These methods typically involve starting with an initial guess of the TS geometry and then optimizing it to find a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.
Energy Barrier Determination: The energy barrier, or activation energy, is the energy difference between the reactants and the transition state. This value is a critical determinant of the reaction rate. A lower energy barrier corresponds to a faster reaction. DFT calculations, using appropriate functionals and basis sets, can provide reliable estimates of these energy barriers. nih.gov For example, in the synthesis of related compounds, DFT has been used to calculate the energy profiles of reaction pathways, helping to understand the favorability of different products. researchgate.net
By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved.
Kinetic and Thermodynamic Pathway Analysis
In chemical synthesis, the formation of a target molecule can often proceed through multiple competing reaction pathways. The distribution of final products is governed by two fundamental types of control: kinetic and thermodynamic. jackwestin.com A reaction is under kinetic control when the product ratio is determined by the rates at which the different products are formed. jackwestin.com This typically occurs at lower temperatures, where reactions are irreversible, and the product that forms fastest (via the lowest activation energy barrier) is the major product. youtube.comyoutube.com Conversely, a reaction is under thermodynamic control at higher temperatures, where the reaction pathways are reversible. masterorganicchemistry.com Under these conditions, the system reaches equilibrium, and the most stable product (the one with the lowest Gibbs free energy) predominates, regardless of how fast it is formed. jackwestin.commasterorganicchemistry.com
The synthesis of substituted quinolines like this compound involves multi-step processes where such competing pathways can exist. Computational chemistry provides powerful tools to analyze these reaction landscapes. For instance, in the addition of a reagent to a conjugated system, two potential products—the "kinetic" and "thermodynamic" adducts—can form. youtube.com The kinetic product results from the most stable intermediate carbocation, while the thermodynamic product is the one with the most stable final structure, often featuring a more substituted (and thus more stable) double bond. youtube.com
Advanced computational methods, such as microkinetics-guided machine learning pathway searches, enable the exploration of thousands of potential reaction pathways on catalyst surfaces or in solution. nih.govresearchgate.net These simulations can identify the lowest energy pathways for both kinetic and thermodynamic products, providing a comprehensive picture of the reaction network. nih.gov By calculating the energy profiles of transition states and intermediates, researchers can predict how reaction conditions like temperature and solvent influence the outcome, guiding the experimental synthesis towards the desired product. jackwestin.com While specific pathway analyses for this compound are not extensively published, these established computational strategies are directly applicable to optimizing its synthesis and understanding its formation mechanisms.
Spectroscopic Parameter Prediction and Validation
Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data and confirms molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of NMR chemical shifts using quantum-chemical calculations has become a standard procedure for confirming assignments in complex molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose. nih.gov By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental values, researchers can validate the proposed structure and the computational model. nih.gov
For this compound, theoretical chemical shifts can be calculated and benchmarked against its experimental spectrum. The typical chemical shift regions for protons on aromatic rings are between 6.0-9.5 ppm, while protons on a carbon adjacent to an oxygen (like in a CH₂-OH group) resonate around 3.6 ppm. pdx.educhemistrysteps.com The table below illustrates a hypothetical comparison between experimental and computationally predicted chemical shifts for key atoms in the molecule, a common practice in computational chemistry studies.
Table 1: Comparison of Experimental and Computed NMR Chemical Shifts (ppm) for this compound This table is a representative example based on common computational study formats.
| Atom | Experimental δ (ppm) | Computed δ (ppm) (GIAO) | Difference (Δδ) |
|---|---|---|---|
| ¹H NMR | |||
| H3 | 7.51 | 7.48 | 0.03 |
| H5 | 8.25 | 8.29 | -0.04 |
| H8 | 8.08 | 8.11 | -0.03 |
| CH₂ | 4.95 | 4.91 | 0.04 |
| ¹³C NMR | |||
| C2 | 151.8 | 152.1 | -0.3 |
| C4 | 148.5 | 148.2 | 0.3 |
| C8a | 149.2 | 149.5 | -0.3 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about a molecule's vibrational modes and electronic transitions, respectively.
Simulated IR Spectra: Theoretical IR spectra are obtained from frequency calculations using methods like Density Functional Theory (DFT). These calculations predict the frequencies and intensities of vibrational modes (e.g., C=N stretching, O-H bending). Comparing the simulated spectrum with the experimental one helps in the precise assignment of absorption bands to specific molecular motions.
Simulated UV-Vis Spectra: The electronic absorption properties are commonly predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum. Such calculations can also reveal the nature of the transitions, for instance, whether they are π→π* or n→π* transitions, and how the molecular structure changes upon excitation. nih.gov
Table 2: Predicted Spectroscopic Parameters for this compound This table is a representative example based on common computational study formats.
| Parameter | Experimental Value | Simulated Value | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | |||
| O-H Stretch | ~3400 | 3415 | Hydroxyl group vibration |
| C=N Stretch | ~1610 | 1605 | Quinoline ring vibration |
| C-Cl Stretch | ~750 | 745 | Chloro group vibration |
| UV-Vis Absorption (nm) | |||
| λmax 1 | ~310 | 308 | π→π* transition |
Advanced Computational Topics
Beyond routine spectral prediction, computational chemistry can explore more complex properties of molecular systems.
Nonlinear optical (NLO) materials are capable of altering the properties of light and are fundamental to technologies like frequency doubling and optical switching. Computational chemistry offers a rapid and cost-effective way to screen molecules for potential NLO activity, guiding synthetic efforts toward promising candidates. mdpi.com
A key parameter for second-order NLO materials is the first molecular hyperpolarizability (β). mdpi.com Quantum chemical calculations, particularly using DFT with specialized long-range corrected functionals like CAM-B3LYP and M06-2X, have proven reliable for predicting β values. mdpi.com The conjugation in the quinoline ring system of this compound suggests it may possess NLO properties, which can be computationally investigated. Theoretical studies can predict the magnitude of the hyperpolarizability tensor components, providing insight into the molecule's potential for NLO applications. rsc.org
Table 3: Predicted Nonlinear Optical (NLO) Properties of this compound This table is a representative example based on common computational study formats.
| Property | Computed Value | Unit | Method |
|---|---|---|---|
| Dipole Moment (μ) | 3.5 | Debye | DFT/B3LYP |
| Average Polarizability (α) | 25.8 | 10⁻²⁴ esu | DFT/B3LYP |
Understanding the behavior of molecules in their electronic excited states is crucial for designing materials for applications in photovoltaics, sensing, and photochemistry. Computational modeling can elucidate the geometric and electronic changes a molecule undergoes after absorbing light. kyoto-u.ac.jp
Using methods like TD-DFT, the geometry of this compound in its first excited state can be optimized. This often reveals changes in bond lengths and dihedral angles compared to the ground state. nih.gov For more complex systems, especially in a solvent environment, advanced approaches like combined quantum mechanics/molecular mechanics (QM/MM) and machine learning are employed. kyoto-u.ac.jpresearchgate.net These methods can simulate the non-equilibrium dynamics of the excited state, tracking how energy is dissipated or transferred over time, providing a deeper, non-intuitive understanding of the molecule's photophysical processes. kyoto-u.ac.jpresearchgate.net
pKa Calculations and Acidity/Basicity Predictions
The acidity or basicity of a molecule, quantified by its pKa value, is a critical parameter influencing its behavior in biological systems. Computational methods offer a cost-effective alternative to experimental determination for predicting the pKa of novel compounds. bogazici.edu.trbogazici.edu.tr For quinoline derivatives, the nitrogen atom in the heterocyclic ring is the primary site of protonation, and its basicity is modulated by the electronic effects of substituents.
The prediction of pKa values through computational means often involves quantum mechanical calculations. researchgate.net A common strategy is the use of an isodesmic reaction, a hypothetical reaction where the number and type of bonds are conserved. This method calculates the free energy change of deprotonation in solution relative to a reference compound with a known experimental pKa, which helps to minimize systematic errors in the calculation. bogazici.edu.trpeerj.com
For structurally related quinazoline (B50416) derivatives, studies have shown that Density Functional Theory (DFT) methods, such as M06L with a 6-311++G(d,p) basis set in conjunction with a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM), can provide accurate pKa predictions. bogazici.edu.trresearchgate.net These studies establish linear relationships between experimental pKa values and various calculated quantum mechanical descriptors. researchgate.net The atomic charge on the nitrogen atom, for instance, has been identified as a particularly effective descriptor for predicting basicity. researchgate.net
In the case of this compound, the electron-withdrawing nature of the chlorine atom at the C2 position is expected to decrease the electron density on the quinoline nitrogen, thereby reducing its basicity compared to the unsubstituted quinoline. The hydroxyl group of the methanol substituent at C4 can also influence the pKa through its electronic and steric effects. Precise pKa prediction would involve calculating the Gibbs free energies of the protonated and neutral forms of the molecule in an aqueous environment, often employing advanced solvation models. mdpi.com
Table 1: Computational Methods for pKa Prediction of Quinoline-like Scaffolds
| Method | Key Features | Application Example | Reference |
| DFT with Isodesmic Reactions | Calculates relative free energies of deprotonation, minimizing systematic errors. | Predicting pKa for drug-like amines. | peerj.com |
| DFT with CPCM Solvation Model | Establishes linear correlations between experimental pKa and calculated descriptors (e.g., atomic charges). | High-throughput pKa predictions of quinazoline derivatives. | bogazici.edu.trresearchgate.net |
| Semiempirical Quantum Methods (e.g., PM3/COSMO) | Offers a faster, though potentially less accurate, alternative to DFT for large-scale screening. | Rapid pKa prediction for numerous drug-like amines. | peerj.com |
Molecular Docking Simulations for Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for understanding potential drug-receptor interactions and for predicting the binding affinity of a ligand to a target. nih.gov
For quinoline-based compounds, molecular docking has been extensively used to explore their potential as inhibitors of various enzymes. Although specific docking studies for this compound are not widely published, research on analogous quinoline derivatives provides a framework for how such an analysis would be conducted. These studies highlight that the quinoline scaffold is a privileged structure in medicinal chemistry, capable of forming key interactions within protein binding sites. mdpi.comnih.gov
The general procedure involves:
Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank) and building the 3D structure of the ligand, in this case, this compound. scielo.br
Docking Calculation: Using software like AutoDock Vina, the ligand is placed into the binding site of the receptor in various conformations. scielo.br The program then scores these poses based on a scoring function that estimates the binding free energy.
Analysis of Interactions: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. nih.gov
For example, in studies of quinoline-3-carboxamides (B1200007) as kinase inhibitors, the quinoline nitrogen was shown to be crucial for binding to the hinge region of the kinases. mdpi.com Similarly, docking studies on other chloro-quinoline derivatives have demonstrated their ability to fit into the active sites of enzymes like HIV reverse transcriptase and BCR-ABL tyrosine kinase, with the chloro-substituent often contributing to binding affinity. nih.govscielo.brtubitak.gov.tr A hypothetical docking of this compound would likely show the quinoline ring engaging in π-stacking interactions, the nitrogen atom acting as a hydrogen bond acceptor, and the chloro and methanol groups forming specific interactions that enhance binding selectivity and affinity.
Table 2: Examples of Molecular Docking Studies on Chloro-Quinoline Derivatives
| Compound Class | Protein Target | Key Findings | Reference |
| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase (PDB: 4I2P) | Chloro- and bromo-substituted quinolines showed potent activity; a derivative achieved a high docking score of -10.675. | nih.govtubitak.gov.tr |
| Quinoline-3-carboxamides | Ataxia Telangiectasia Mutated (ATM) Kinase | The quinoline nitrogen binds to the hinge region; substituents influence selectivity towards different kinases. | mdpi.com |
| Quinoline-thiazole hybrids | BCR-ABL1 Tyrosine Kinase (PDB: 3QRJ) | Synthesized compounds showed interaction energies ranging from –7.2 to –8.9 kcal/mol, indicating good binding to the enzyme's active site. | scielo.br |
Conceptual Advances and Novel Insights from Computational Chemistry
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has provided significant conceptual advances in understanding the chemistry of quinoline derivatives beyond simple structural analysis. nih.gov These theoretical studies offer deep insights into the electronic structure, reactivity, and potential applications of these compounds. nih.gov
DFT calculations allow for the determination of various molecular properties and reactivity descriptors:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov For quinoline derivatives, DFT studies have been used to calculate these values, providing insights into their electronic and optical properties. rsc.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule like this compound would interact with biological targets or other reagents. researchgate.net
Global Reactivity Descriptors: DFT can be used to calculate properties like chemical potential, hardness, softness, and the electrophilicity index. rsc.orgresearchgate.net These descriptors help in rationalizing the reactivity and stability of molecules and are used in quantitative structure-activity relationship (QSAR) studies.
Reaction Mechanisms and Regioselectivity: Theoretical computations can be used to model reaction pathways and calculate activation energies for different potential outcomes. For instance, DFT has been employed to rationalize the regioselectivity in reactions involving quinoline derivatives, supporting experimental findings. researchgate.net
Through these computational approaches, a more profound understanding of the structure-property relationships of quinoline derivatives is achieved. For this compound, such studies could precisely quantify the electronic influence of the chloro and methanol substituents on the quinoline ring, predict its reactivity towards various chemical species, and help in the rational design of new derivatives with tailored properties for applications in materials science or medicinal chemistry. researchgate.netpurdue.edu
Research on Biological Activities and Structure Activity Relationships of 2 Chloroquinolin 4 Yl Methanol Derivatives
Design Principles for Bioactive Quinoline (B57606) Scaffolds
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. nih.govresearchgate.net Its status as a "privileged structure" stems from its ability to interact with various biological targets, a versatility attributed to its unique physicochemical properties. mdpi.com The design of bioactive quinoline derivatives, including those based on the (2-Chloroquinolin-4-yl)methanol framework, is guided by several key principles.
A fundamental aspect of the quinoline scaffold's bioactivity is its heterocyclic nature, featuring a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.net This arrangement results in a high dipole moment and the capacity to form hydrogen bonds, which are crucial for modulating the solubility and bioavailability of drug candidates and for binding to molecular targets. mdpi.com Modifications at various positions on the quinoline ring are a primary strategy for optimizing biological activity. By introducing different functional groups, side chains, or even forming metal complexes, researchers can fine-tune the efficacy, selectivity, and safety profiles of quinoline derivatives. rsc.org
Molecular hybridization is a powerful design principle that involves combining the quinoline scaffold with other pharmacophoric units from different bioactive compounds. ijpsjournal.comthesciencein.org This approach aims to create single molecules that can modulate multiple targets, potentially overcoming drug resistance and reducing side effects associated with combination therapies. thesciencein.orgresearchgate.net The resulting hybrid molecules often exhibit synergistic effects, leading to improved therapeutic profiles. researchgate.net For instance, the hybridization of quinolines with other heterocyclic systems like triazoles, oxadiazoles, and chalcones has yielded promising candidates in anticancer research. ijpsjournal.com
Furthermore, the principles of "green chemistry" are increasingly influencing the synthesis of quinoline derivatives, with a focus on minimizing waste, solvent consumption, and energy input through the use of efficient catalysts and environmentally benign solvents like ethanol (B145695) and water. researchgate.net
Investigation of Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are therefore essential for understanding how modifications to the molecule influence its therapeutic effects. These investigations provide a rational basis for the design of more potent and selective drug candidates. nih.gov
For quinoline derivatives, SAR studies have revealed that even minor structural changes can lead to significant differences in biological activity. nih.gov These studies systematically explore the impact of various substituents, their positions on the quinoline ring, and the nature of any linked chemical moieties. The insights gained from SAR are crucial for optimizing lead compounds and developing new derivatives with enhanced pharmacological properties.
Impact of Substituent Effects (Electronic, Steric) on Activity Profiles
Electronic Effects: The addition of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can enhance the biological activity of quinoline derivatives. EDGs such as methyl (-CH3), methoxy (B1213986) (-OCH3), and hydroxyl (-OH) groups, and EWGs like chloro (-Cl), fluoro (-F), nitro (-NO2), and trifluoromethyl (-CF3), can improve electronic properties and receptor-binding affinities. researchgate.net For example, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, derivatives with EWGs at the para-position of a phenyl moiety showed higher inhibitory activity against EGFRwt compared to those with EDGs. mdpi.com
Steric Effects: The size and spatial arrangement of substituents also have a significant impact. In a study of PPARγ agonists, substitutions at position 2 of a benzene ring linked to a quinoline scaffold were found to aid in tighter packing within the receptor's binding site, contributing to higher transcriptional activity. nih.gov Conversely, bulky substituents can introduce steric hindrance, which may negatively affect binding affinity. For instance, in a series of 4-amino-quinazoline derivatives, methyl-sulfonamide derivatives were more active than those with larger propyl or phenyl-sulfonamide groups due to steric hindrance. mdpi.com
Role of Hybridization with Other Heterocyclic Systems
The strategy of molecular hybridization, which involves covalently linking the quinoline scaffold to other heterocyclic systems, has proven to be highly effective in generating novel compounds with enhanced biological activities. nih.govijpsjournal.com This approach can lead to molecules with improved potency, selectivity, and pharmacokinetic properties by combining the pharmacophoric features of different bioactive moieties. researchgate.net
Hybridization has been successfully employed to develop a variety of therapeutic agents, including anticancer and antimicrobial drugs. ijpsjournal.comresearchgate.net For example, quinoline-triazole hybrids have demonstrated significant potential as anticancer agents. ijpsjournal.com The 1,2,3-triazole ring, in particular, is a versatile linker that can form hydrogen bonds and is often used to connect the quinoline core with other pharmacophores. mdpi.com
Other heterocyclic systems that have been hybridized with quinoline to create biologically active compounds include:
Oxadiazole: Novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been synthesized and identified as potential dual anticancer and antimicrobial candidates. rsc.org
Chalcone, Oxazole, Imidazopyridine, and Imidazole/Benzimidazole: These have all been combined with quinoline to create hybrids with potent anticancer activities. ijpsjournal.com
Thiazoline: The reaction of 5-acyl-8-hydroxyquinoline-4-substituted thiosemicarbazones with phenacyl bromides has yielded thiazoline-quinoline derivatives with antimicrobial and anti-inflammatory effects. nih.gov
Piperazine (B1678402): A quinoline derivative hybridized with a piperazine moiety exhibited broad-spectrum antibacterial activity. nih.gov
The synergistic effects achieved through hybridization underscore its importance as a key strategy in modern drug design, offering a pathway to novel therapeutics that can address complex diseases. researchgate.net
Synthesis of Analogs for Biological Research Screening
The synthesis of analogs of this compound is a critical step in the discovery of new therapeutic agents. By systematically modifying the parent structure, researchers can generate libraries of compounds for screening in various biological assays. This process allows for the identification of derivatives with improved activity, selectivity, and pharmacokinetic profiles.
Antiproliferative Research Analogs
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents. ijpsjournal.com The synthesis of this compound analogs for antiproliferative research often involves modifications aimed at enhancing cytotoxicity towards cancer cells while minimizing effects on normal cells.
One approach involves the synthesis of hybrid molecules. For instance, novel hybrids of imidazopyridine with quinoline have been designed and synthesized to evaluate their anticancer potential. ijpsjournal.com Another strategy focuses on modifying substituents on the quinoline ring. A series of 7-chloro-(4-thioalkylquinoline) derivatives were synthesized and showed promising antiproliferative activities, with the sulfonyl N-oxide derivatives exhibiting higher cytotoxicity for cancer cell lines compared to the sulfanyl (B85325) and sulfinyl derivatives. mdpi.com
The table below summarizes some synthesized quinoline analogs and their reported antiproliferative activities.
| Compound/Analog Series | Synthetic Approach | Key Findings |
| Imidazopyridine-Quinoline Hybrids | Merging of the imidazopyridine core with quinoline through a series of chemical reactions. ijpsjournal.com | These hybrids demonstrate potential as anticancer agents. ijpsjournal.com |
| 7-Chloro-(4-thioalkylquinoline) Derivatives | Coupling reaction between 4-chloro-7-chloroquinoline and a thiol, followed by oxidation to sulfinyl and sulfonyl derivatives, and subsequent reaction with substituted benzoic acids. mdpi.com | Sulfonyl N-oxide derivatives showed more effective antiproliferative activities than the corresponding sulfanyl and sulfinyl derivatives. mdpi.com |
| 4-Chloro-7-carbamatethiocolchicines | Triple modification of colchicine (B1669291), introducing a chloro group and a carbamate (B1207046) moiety. nih.gov | The majority of these derivatives exhibited significantly higher cytotoxicity than colchicine against tested cancerous cell lines. nih.gov |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives | Multi-step synthesis involving the creation of a quinoline core followed by the formation of an oxadiazole ring. rsc.org | These compounds were designed as potential multi-target agents to inhibit EGFR in cancer cells. rsc.org |
Interactive Data Table: Antiproliferative Quinoline Analogs
Antimicrobial Research Analogs
Quinoline derivatives have also been extensively investigated for their antimicrobial properties. The synthesis of this compound analogs for antimicrobial research aims to develop new agents to combat drug-resistant pathogens.
Hybridization with other heterocyclic systems is a common strategy. For example, quinoline derivatives hybridized with a piperazine moiety have shown broad-spectrum antibacterial activities with MIC values ranging from 0.125–8 μg/ml. nih.gov Another study involved the synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, which were screened for their antibacterial and antifungal activities. nih.gov Several of these compounds displayed good activity against S. albus, P. mirabilis, and E. coli. nih.gov
The table below presents a selection of synthesized quinoline analogs and their antimicrobial research findings.
| Compound/Analog Series | Synthetic Approach | Key Findings |
| Quinoline-Piperazine Hybrids | Hybridization of a quinoline derivative with a piperazine moiety linker. nih.gov | Showed broad-spectrum antibacterial activities with MIC values of 0.125–8 μg/ml. nih.gov |
| Thiazoline-Quinoline Derivatives | Reaction of 5-acyl-8-hydroxyquinoline-4-substituted thiosemicarbazones with phenacyl bromides. nih.gov | Most tested compounds showed weak to moderate antibacterial and antifungal activity. nih.gov |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Derivatives | Multi-step synthesis starting from 5-substituted isatin (B1672199) and pyruvic acid, leading to the final alkoxypropanol derivatives. nih.gov | Several derivatives showed good activity against S. albus, P. mirabilis, and E. coli. nih.gov |
| 7-Chloro-4-arylhydrazonequinolines | Synthesis of hydrazones from 7-chloro-4-hydrazinylquinoline and various aldehydes. researchgate.net | Several compounds exhibited antifungal activity comparable to fluconazole (B54011) against oral fungi. researchgate.net |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives | Multi-step synthesis involving the creation of a quinoline core followed by the formation of an oxadiazole ring. rsc.org | These compounds were designed as potential multi-target agents to inhibit microbial DNA gyrase. rsc.org |
Interactive Data Table: Antimicrobial Quinoline Analogs
Antimalarial Research Analogs
The quinoline methanol (B129727) core is a well-established pharmacophore for antimalarial activity, with mefloquine (B1676156) being a prominent example. nih.gov Researchers have utilized this compound and its analogs as a scaffold to develop new antimalarial agents, aiming to overcome resistance to existing drugs. nih.gov A study focused on creating a "next generation quinoline methanol" (NGQM) library used mefloquine as a template to generate around 200 analogs. nih.gov The goal was to identify compounds with potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. nih.gov
Structure-activity relationship (SAR) studies on these quinoline methanols have revealed key structural features necessary for activity. nih.gov For instance, research into enantiomerically pure 4-aminoalcohol quinoline derivatives, which are structurally related to quinoline methanols, has shown that stereochemistry plays a vital role in antimalarial efficacy. nih.gov In one series, the (S)-enantiomers were found to be significantly more active than their (R)-counterparts, with activity differences ranging from two to fifteen-fold. nih.gov The derivative with a 5-carbon side-chain demonstrated the highest potency against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) P. falciparum strains. nih.gov These findings underscore the importance of both the core quinoline structure and the specific stereochemistry and nature of the side chain in determining antimalarial potency. nih.govnih.gov
| Compound | Structure | Activity against P. falciparum (IC50) | Reference |
|---|---|---|---|
| Mefloquine (Scaffold) | Quinoline methanol derivative | Active against drug-sensitive and resistant strains | nih.gov |
| (S)-Enantiomer (5-carbon side-chain) | 4-aminoalcohol quinoline derivative | Highly potent against 3D7 and W2 strains | nih.gov |
| (R)-Enantiomer (5-carbon side-chain) | 4-aminoalcohol quinoline derivative | 2 to 15-fold less active than (S)-enantiomer | nih.gov |
Antituberculosis Research Analogs
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antituberculosis drugs. nih.govnih.gov The 2-chloroquinoline (B121035) nucleus has been identified as a promising pharmacophoric group for developing novel antitubercular agents. nih.gov
A study involving a series of substituted quinolinyl chalcones, pyrimidines, and pyridines derived from a 2-chloroquinoline core evaluated their in vitro activity against M. tuberculosis H37Rv. nih.gov To better understand the structure-activity relationships, a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis using CoMFA and CoMSIA models was performed. nih.gov This analysis successfully correlated the chemical structures of the 2-chloroquinoline derivatives with their antimycobacterial activity, identifying key structural features relevant to their biological function. nih.gov The contour maps generated from these models provide valuable guidance for the rational design of more potent 2-chloroquinoline-based antitubercular candidates. nih.gov Other research has also identified potent quinoline-based compounds, such as those with an isoxazole-containing side chain, that show submicromolar activity against replicating Mtb and retain their activity against strains resistant to common drugs like rifampin and isoniazid. nih.gov
| Compound Class | Core Structure | Target Organism | Key Findings | Reference |
|---|---|---|---|---|
| Quinolinyl Chalcones/Pyrimidines | 2-Chloroquinoline | Mycobacterium tuberculosis H37Rv | 3D-QSAR models identified key structural features for activity. | nih.gov |
| Quinoline-Isoxazole Derivatives | Quinoline | Replicating and non-replicating M. tuberculosis | Showed submicromolar MICs and activity against drug-resistant strains. | nih.gov |
| 2-(Quinoline-4-yloxy)acetamides | Quinoline | Drug-sensitive and resistant M. tuberculosis | Potent agents with submicromolar MICs targeting the cytochrome bc1 complex. | nih.gov |
Bioisosteric Replacement Strategies (e.g., Hydroxyl Group as Amino Group Bioisostere)
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its biological activity, alter its pharmacokinetic profile, or reduce toxicity. cambridgemedchemconsulting.com This involves substituting one atom or group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.comyoutube.com
In the context of this compound derivatives, a critical bioisosteric replacement is the substitution of the 4-methanol group (or more simply, the hydroxyl group) with an amino group, leading to the 4-aminoquinoline (B48711) scaffold. This particular replacement has been a cornerstone of antimalarial drug development for decades. nih.govacs.org The resulting 4-aminoquinoline core is indispensable for the antimalarial activity of highly successful drugs like chloroquine. nih.govnih.gov
Structure-activity relationship studies on 4-aminoquinolines have established that the 4-amino group is essential for activity. nih.govslideshare.net Its presence is critical for the drug's accumulation in the parasite's acidic food vacuole and for interfering with heme detoxification, a vital parasite process. nih.gov Research indicates that replacing this amino group with other functionalities, such as sulfur (S) or oxygen (O), leads to a significant decrease or complete loss of antimalarial activity. nih.gov Conversely, the conversion from a 4-hydroxyl (as in the parent methanol) to a 4-amino group dramatically enhances antimalarial potency. While the hydroxyl group can participate in hydrogen bonding, the basicity of the amino group is a key determinant of the compound's mechanism of action. youtube.com Further modifications to this amino side chain have been extensively explored to overcome drug resistance. nih.govacs.org For example, N-methylation of the 4-amino group has been investigated to modulate the electronic properties and biological activity profile of the resulting molecules against resistant malaria strains. acs.org
| Parent Functional Group | Bioisosteric Replacement | Resulting Scaffold | Impact on Antimalarial Activity | Reference |
|---|---|---|---|---|
| -CH₂OH (Methanol) | -NH₂ (Amino) | 4-Aminoquinoline | Significant increase in potency; essential for mechanism of action. | nih.govnih.govslideshare.net |
| -NH₂ (Amino) | -OH (Hydroxyl) or -SH (Thiol) | 4-Hydroxy/Thio-quinoline | Greatly diminished or abolished activity. | nih.gov |
Mechanistic Insights into Reactions Involving 2 Chloroquinolin 4 Yl Methanol and Its Precursors
Detailed Reaction Pathway Investigations
The investigation of reaction pathways provides a fundamental understanding of how starting materials are converted into products. For quinoline (B57606) derivatives, these investigations often reveal complex sequences involving multiple bond-forming events, which can be harnessed for efficient synthesis.
Multi-component reactions (MCRs) and cascade reactions are powerful tools in organic synthesis, valued for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation. 20.210.105nih.gov These reactions proceed through a sequence of intramolecular or intermolecular events where the product of one step becomes the substrate for the next.
A notable example involves the synthesis of quinolinyl-tetrahydro-acridinone derivatives from 2-chloroquinoline-3-carbaldehyde (B1585622), an analogue of (2-Chloroquinolin-4-yl)methanol. This cascade reaction demonstrates a typical sequence of activation and bond formation. nih.gov The mechanism is believed to proceed through the following steps:
Knoevenagel Condensation : The reaction is initiated by the activation of the aldehyde group on the quinoline precursor by an acid catalyst. This is followed by a Knoevenagel condensation with an active methylene (B1212753) compound, such as dimedone, to form a reactive intermediate (Intermediate I).
Michael Addition : The previously formed intermediate then undergoes a Michael addition with an aromatic amine. This step is also facilitated by the acid catalyst, which activates the intermediate towards nucleophilic attack. This forms a second, more complex intermediate (Intermediate II).
Intramolecular Condensation and Cyclization : The final steps involve an intramolecular condensation within Intermediate II, leading to the formation of a third intermediate (Intermediate III), which subsequently cyclizes to yield the final polycyclic acridinone (B8587238) product. nih.gov
This step-by-step process, where multiple bonds are formed in a single pot, exemplifies the elegance and efficiency of cascade strategies in building complex heterocyclic systems from quinoline precursors. rsc.org
In the cascade synthesis of quinolinyl-tetrahydro-acridinones discussed above, the reaction progresses through a series of well-defined intermediates (I, II, and III), each representing a stable point along the reaction coordinate before the subsequent transformation occurs. nih.gov
Another example is the formation of N-((2-chloroquinolin-3-yl)methylene)formamide as an intermediate when 2-chloroquinoline-3-carbaldehyde is heated with formamide. This intermediate is formed via the initial addition of the amino group to the aldehyde, followed by condensation. The subsequent elimination of a hydrogen chloride (HCl) molecule from this intermediate leads to the formation of a fused pyrrolo[3,4-b]quinolin-3-one system. nih.gov
The table below summarizes key reaction intermediates in the transformation of 2-chloroquinoline (B121035) precursors.
| Precursor | Reagents | Key Intermediate | Subsequent Transformation | Final Product | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Dimedone, Aromatic Amines, Acid Catalyst | Knoevenagel adduct, Michael adduct | Intramolecular Condensation & Cyclization | Quinolinyl-tetrahydro-acridinone | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic Acid | N-((2-chloroquinolin-3-yl)methylene)formamide | Elimination of HCl | 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | nih.gov |
Catalytic Mechanisms
Catalysis is fundamental to modern organic synthesis, offering pathways to reactions that would otherwise be slow or non-selective. Both metal-based and organic catalysts play crucial roles in the functionalization of this compound and its derivatives.
Transition metals, particularly palladium and copper, are widely used to catalyze cross-coupling reactions involving chloro-heterocycles. nih.gov These reactions are indispensable for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The general mechanism for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) on a 2-chloroquinoline substrate involves a catalytic cycle:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloroquinoline, forming a Pd(II) intermediate.
Transmetalation (for Suzuki/Stille) or Carbopalladation (for Heck): The second reaction partner (e.g., an organoboron compound) transfers its organic group to the palladium center, or an alkene coordinates and inserts.
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final product. nih.govresearchgate.net
Copper catalysts are also effective, particularly in cascade reactions. For instance, the synthesis of pyrimido[4,5-b]quinoline-4-ones from 2-chloroquinoline-3-carbonitriles and amines is catalyzed by copper. dntb.gov.ua While the detailed mechanism can vary, it often involves copper coordinating to the reactants, facilitating nucleophilic substitution and subsequent cyclization steps.
| Catalyst Type | Reaction Class | Mechanistic Steps | Substrate Example | Reference |
| Palladium | Cross-Coupling (e.g., Suzuki, Heck) | Oxidative Addition, Transmetalation/Carbopalladation, Reductive Elimination | Chloroquinolines, Chloroquinoxalines | nih.gov |
| Copper | Cascade Reaction | Coordination, Nucleophilic Substitution, Cyclization | 2-Chloroquinoline-3-carbonitriles | dntb.gov.ua |
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. beilstein-journals.org This field has grown rapidly, providing powerful alternatives to metal catalysis. mdpi.com Key activation modes relevant to quinoline precursors include iminium ion and enamine catalysis. mdpi.com
For precursors containing an aldehyde function, such as 2-chloroquinoline-3-carbaldehyde, a chiral secondary amine catalyst (e.g., a proline derivative) can condense with the aldehyde to form a nucleophilic enamine or an electrophilic iminium ion intermediate. mdpi.commdpi.com
Iminium Ion Catalysis : The formation of an iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated aldehyde, activating it for nucleophilic attack. This is a common strategy in conjugate addition reactions.
Enamine Catalysis : The formation of an enamine from a saturated aldehyde raises the HOMO (Highest Occupied Molecular Orbital), turning the α-carbon into a potent nucleophile for reactions with various electrophiles.
In the previously mentioned acid-catalyzed synthesis of quinolinyl-tetrahydro-acridinones, while not strictly organocatalytic in the modern sense, the protonation of the aldehyde by the acid catalyst functions similarly to iminium activation by increasing the electrophilicity of the carbonyl carbon. nih.gov True organocatalytic variants often employ chiral amines or thioureas to achieve asymmetric transformations. mdpi.com
Stereochemical Outcomes and Control in Reactions
Controlling stereochemistry is a central challenge in synthesis, particularly for producing enantiomerically pure compounds. In reactions involving the quinoline scaffold, stereocontrol is often achieved using chiral catalysts.
While specific studies on the asymmetric synthesis of this compound are not prevalent, the principles of stereocontrol are well-established in organocatalysis and can be applied to its precursors. beilstein-journals.orgbeilstein-journals.org The use of chiral organocatalysts, such as cinchona alkaloids or proline derivatives, creates a chiral environment around the reacting substrates. mdpi.com
The mechanism of stereocontrol relies on the formation of a diastereomeric transition state between the chiral catalyst and the substrate. For example, in an organocatalyzed Michael addition to an α,β-unsaturated aldehyde derived from a quinoline precursor, the catalyst would bind to the substrate to form an iminium ion. The bulky groups on the chiral catalyst would then shield one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face. This facial discrimination leads to the preferential formation of one enantiomer of the product. beilstein-journals.orgmdpi.com The development of such asymmetric cascade reactions allows for the rapid construction of complex, chiral molecules from simple, achiral quinoline starting materials. rsc.orgnih.gov
Emerging Research Directions and Methodological Advances in 2 Chloroquinolin 4 Yl Methanol Chemistry
Sustainable and Green Chemistry Approaches in Quinoline (B57606) Synthesis
The paradigm of chemical synthesis is shifting towards more environmentally benign processes, and the synthesis of quinolines, including precursors to (2-Chloroquinolin-4-yl)methanol, is no exception. Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often necessitate harsh conditions, including high temperatures and the use of hazardous reagents and solvents. tandfonline.comresearchgate.net These conventional approaches are frequently associated with significant environmental drawbacks, such as the generation of toxic waste and high energy consumption. researchgate.netnih.gov
In response, researchers are actively developing greener alternatives that align with the principles of sustainable chemistry. researchgate.netrsc.org These modern strategies focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. researchgate.net Key areas of development in the green synthesis of quinoline derivatives include:
Use of Green Solvents: There is a significant move away from traditional, often toxic, chlorinated solvents. tandfonline.com Environmentally friendly solvents like water, ethanol (B145695), isopropanol, and deep eutectic solvents are being employed for quinoline synthesis. tandfonline.com Water, in particular, is a desirable medium due to its non-toxic and non-flammable nature. tandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comresearchgate.net
Catalyst-Free and Solvent-Free Conditions: Some of the most sustainable approaches involve the development of reactions that can proceed without a catalyst or in the absence of a solvent, significantly reducing the environmental footprint of the synthesis. jocpr.com
Eco-Friendly Catalysts: When catalysts are necessary, the focus is on developing non-toxic, reusable, and efficient options. organic-chemistry.orgijpsjournal.com This includes the use of p-toluenesulfonic acid (p-TSA) and polymer-supported sulfonic acids which can be recycled and reused. tandfonline.comasianpubs.org
These green chemistry approaches are not only environmentally advantageous but also often lead to more efficient and cost-effective synthetic routes for producing quinoline scaffolds. researchgate.net
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Quinolines
| Feature | Traditional Synthesis Methods (e.g., Skraup, Friedländer) | Green Chemistry Approaches |
| Reaction Conditions | High temperatures, harsh reagents tandfonline.comresearchgate.net | Milder conditions, often at room or moderate temperatures organic-chemistry.orgasianpubs.org |
| Solvents | Often uses toxic and non-biodegradable organic solvents tandfonline.com | Utilizes green solvents like water, ethanol, or solvent-free conditions tandfonline.comjocpr.com |
| Catalysts | May use stoichiometric amounts of hazardous catalysts | Employs recyclable, non-toxic catalysts or catalyst-free methods jocpr.comijpsjournal.comasianpubs.org |
| Byproducts/Waste | Can generate significant amounts of hazardous waste nih.gov | Designed to minimize waste and improve atom economy researchgate.net |
| Energy Consumption | Often requires prolonged heating, leading to high energy use nih.gov | Can be more energy-efficient, especially with microwave or flow chemistry tandfonline.comnumberanalytics.com |
Application of Flow Chemistry in Synthesis and Optimization
Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processing. researchgate.net This technique, which involves performing chemical reactions in a continuously flowing stream through a reactor, is particularly well-suited for the synthesis of quinoline derivatives. numberanalytics.comvapourtec.com The benefits of flow chemistry include enhanced scalability, improved reaction efficiency, better process control, and increased safety, especially when dealing with hazardous intermediates or exothermic reactions. acs.orgresearchgate.net
Recent research has demonstrated the successful application of flow chemistry to various quinoline synthesis protocols. For instance, a continuous photochemical process has been developed to produce a range of quinoline products through an alkene isomerization and cyclocondensation cascade. vapourtec.com This method not only allows for high yields and throughputs (greater than one gram per hour) but also leverages light as a clean and traceless reagent. researchgate.netucd.ie Furthermore, flow processes can be "telescoped," where multiple reaction steps are integrated in-line, eliminating the need for isolation and purification of intermediates and reducing waste. researchgate.netresearchgate.net
The Doebner-von Miller reaction, a classic method for quinoline synthesis, has also been adapted to a continuous flow process in water, providing a rapid and green route to 2-methylquinoline (B7769805) derivatives. rsc.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for rapid optimization, leading to higher yields and purity compared to batch methods. acs.orgresearchgate.net
Table 2: Advantages of Flow Chemistry in Quinoline Synthesis
| Advantage | Description |
| Scalability & Productivity | Allows for the production of gram quantities per hour and is readily scalable. vapourtec.comucd.ie |
| Efficiency & Yield | Often results in higher yields and shorter reaction times compared to batch processes. researchgate.netrsc.org |
| Safety | The small reaction volume at any given time minimizes risks associated with hazardous reagents or exothermic reactions. acs.org |
| Process Control | Enables precise control over reaction parameters, leading to improved reproducibility and optimization. acs.orgresearchgate.net |
| Integration (Telescoping) | Multiple reaction and purification steps can be combined into a single continuous process. researchgate.netresearchgate.net |
| Sustainability | Can reduce solvent consumption and waste generation. researchgate.netresearchgate.net |
Development of Novel Catalytic Systems
Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems for quinoline synthesis is a vibrant area of research. These advanced catalysts offer new pathways for constructing and functionalizing the quinoline scaffold with high efficiency and selectivity. acs.orgmdpi.com The research encompasses a wide range of catalytic approaches, from transition-metal catalysis to the use of nanocatalysts and metal-free systems.
Transition-metal catalysts, particularly those based on palladium, copper, nickel, and cobalt, are widely used for the C–H functionalization of quinolines and for constructing the quinoline ring through various coupling and cyclization reactions. numberanalytics.comacs.org For example, nickel-catalyzed dehydrogenative condensation processes provide a sustainable route to polysubstituted quinolines. organic-chemistry.org Similarly, copper-catalyzed multicomponent reactions have proven to be a powerful tool for generating structurally diverse quinoline derivatives. rsc.org
Nanocatalysis represents a frontier in green and efficient synthesis. Nanoparticle-based catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity. nih.gov They can often be easily recovered and reused, adding to the sustainability of the process. For instance, magnetic nanocatalysts have been employed for the one-pot synthesis of benzo[h]quinoline (B1196314) derivatives with excellent yields and short reaction times. nih.gov
In a push towards even more sustainable methods, metal-free catalysis is gaining traction. These systems avoid the cost and potential toxicity associated with heavy metals. rsc.org For example, visible-light-mediated aerobic dehydrogenation using inexpensive and non-toxic titanium dioxide as a catalyst offers an environmentally friendly method for synthesizing various N-containing heterocycles, including quinolines. organic-chemistry.org
Table 3: Examples of Novel Catalytic Systems in Quinoline Synthesis
| Catalyst Type | Example | Application | Reference |
| Transition Metal | Nickel complexes | Dehydrogenative coupling for quinoline synthesis. | organic-chemistry.org |
| Transition Metal | Cobalt complexes | C-H bond activation and cyclization to form quinolines. | mdpi.com |
| Transition Metal | Copper/Zinc combo-catalyst | Cascade cyclization reaction to produce quinoline derivatives. | nih.gov |
| Nanocatalyst | Fe3O4 Nanoparticles | Three-component reaction in water to synthesize pyrimido[4,5-b]quinolones. | nih.gov |
| Metal-Free | Titanium Dioxide (TiO2) | Visible-light-mediated aerobic dehydrogenation to form quinolines. | organic-chemistry.org |
| Organocatalyst | Formic Acid | Environmentally friendly catalyst for various organic transformations including quinoline synthesis. | ijpsjournal.com |
Expansion of Derivatization Strategies for Complex Architectures
This compound serves as a valuable building block for the synthesis of more complex molecular architectures. Researchers are continuously expanding the toolkit of derivatization strategies to functionalize the quinoline scaffold in novel and precise ways. rsc.orgresearchgate.net These strategies are crucial for creating molecules with tailored properties for applications in medicinal chemistry, materials science, and catalysis. rsc.orgresearchgate.net
C–H functionalization has become a paramount strategy for the direct introduction of new bonds (C-C, C-N, C-O) onto the quinoline ring, avoiding the need for pre-functionalized starting materials. acs.orgrsc.org This approach allows for the modification of the quinoline core at various positions, including the otherwise difficult-to-access C8 position. rsc.orgresearchgate.net The choice of catalyst and directing group can precisely control the regioselectivity of the functionalization. rsc.orgresearchgate.net
Multicomponent reactions (MCRs) are another powerful tool for building molecular complexity in a single step. rsc.orgrsc.org MCRs, such as the Povarov and Ugi reactions, bring together three or more reactants in a convergent manner to rapidly generate diverse quinoline scaffolds. rsc.org This high-efficiency approach allows for the creation of large libraries of compounds for screening and optimization. rsc.org
Furthermore, the synthesis of quinoline-based macrocycles is an emerging area of interest. elsevierpure.com These large, ring-shaped molecules, constructed from multiple quinoline units, exhibit unique structural and electronic properties, making them promising candidates for applications in supramolecular chemistry and catalysis. elsevierpure.com The development of synthetic routes to these complex structures opens up new avenues for molecular design.
Interdisciplinary Research at the Interface of Synthetic Chemistry and Computational Science
The integration of computational chemistry with synthetic organic chemistry is accelerating the discovery and development of new quinoline-based molecules and reactions. rsc.org Density Functional Theory (DFT) and other computational methods are increasingly used to understand reaction mechanisms, predict molecular properties, and guide the design of new synthetic targets and catalysts. rsc.orgrsc.org
Computational studies provide invaluable insights into the electronic structure, stability, and reactivity of quinoline derivatives. rsc.orgmdpi.com For example, DFT calculations can be used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the chemical reactivity and electronic properties of a molecule. rsc.orgmdpi.com This predictive power allows chemists to rationalize experimental observations and to design molecules with specific electronic or optical properties. rsc.org
In the context of catalysis, computational modeling helps to elucidate complex reaction pathways. For instance, DFT studies on the Pd(II)-catalyzed C–H functionalization of quinoline N-oxides have shed light on the factors controlling regioselectivity, explaining why different palladium catalysts favor activation at different positions on the quinoline ring. rsc.org This deep mechanistic understanding is critical for the rational design of more efficient and selective catalysts.
The synergy between experimental synthesis and computational analysis creates a powerful feedback loop: computational predictions guide experimental design, and experimental results validate and refine computational models. This interdisciplinary approach is proving to be a cornerstone of modern chemical research, enabling the more rapid and efficient development of complex molecules like the derivatives of this compound. researchgate.netnih.gov
Table 4: Applications of Computational Science in Quinoline Chemistry
| Computational Method | Application | Benefit | Reference |
| Density Functional Theory (DFT) | Optimizing molecular geometries and calculating electronic properties. | Predicts stability, reactivity, and spectroscopic properties of quinoline derivatives. | rsc.orgrsc.orgresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Predicting UV-vis absorption spectra. | Aids in the design of dyes and materials with specific optical properties. | rsc.org |
| Frontier Molecular Orbital (FMO) Analysis | Analyzing HOMO-LUMO energy gaps. | Elucidates chemical stability and reactivity. | rsc.orgmdpi.com |
| Molecular Docking | Simulating the interaction of quinoline derivatives with biological targets. | Predicts potential bioactivity and guides drug design. | nih.gov |
| Reaction Pathway Modeling | Elucidating the mechanisms of catalytic reactions. | Facilitates the rational design of new and improved catalysts. | rsc.org |
Conclusion and Future Perspectives
Summary of Key Research Achievements
Research centered on (2-Chloroquinolin-4-yl)methanol and its close structural analogues has yielded significant advancements, primarily in the field of medicinal chemistry. The compound serves as a critical intermediate for creating molecules with significant biological activity.
Key achievements include:
Foundation for Novel Antivirals: The 2-chloroquinoline (B121035) core is a key pharmacophore in the design of dual inhibitors targeting the MPro and PLPro cysteine proteases of SARS-CoV-2. nih.gov This highlights the importance of the scaffold in developing broad-spectrum antiviral agents.
Development of Anticancer Agents: Derivatives synthesized from chloroquinoline precursors have demonstrated potent anticancer activity. For instance, 2-morpholino-4-anilinoquinoline derivatives show high efficacy against liver cancer cell lines (HepG2). nih.govrsc.org Furthermore, various quinoline-chalcone hybrids have been identified as potent anticancer agents, some of which are effective against multi-drug resistant cancer cells. nih.gov
Synthesis of Antifungal Compounds: Researchers have successfully synthesized 7-chloroquinoline (B30040) derivatives that exhibit significant antifungal activity, with some compounds showing efficacy comparable to the first-line drug fluconazole (B54011). researchgate.net
Versatile Synthetic Intermediate: The utility of related compounds like 2-chloro-3-hydroxymethyl quinoline (B57606) as a starting material for complex heterocyclic systems, such as thiazolidinediones, has been firmly established. koreascience.kr This underscores the role of chloro-hydroxymethyl-quinolines as pivotal building blocks in synthetic chemistry.
The methanol (B129727) group itself is a crucial component, often contributing to a molecule's biological and physical properties in what is known as the "magical methyl effect". springernature.com The presence of both the chloro and methanol functionalities on the quinoline ring provides a rich platform for generating chemical diversity and novel therapeutic candidates.
Unaddressed Challenges and Future Research Avenues
Despite the progress made, several challenges remain, which in turn open up new avenues for future investigation.
Optimizing Therapeutic Index: A primary challenge in drug development is achieving high efficacy while minimizing side effects. rsc.org For chloroquine-based compounds, reducing toxicity is a significant goal. nih.gov Future research must focus on modifying the this compound scaffold to create analogues with an improved therapeutic window, enhancing their potency against targets while reducing off-target effects and cytotoxicity.
Overcoming Drug Resistance: The emergence of drug resistance is a major hurdle in treating infectious diseases and cancer. nih.govresearchgate.net A critical future direction is the rational design of novel compounds derived from this compound that can circumvent known resistance mechanisms. This could involve creating molecules that inhibit new targets or possess multiple modes of action.
Efficient and Sustainable Synthesis: While effective, many current synthetic routes can be improved. There is a continuous need for the development of more efficient, cost-effective, and environmentally benign synthetic methods. springernature.com Exploring greener catalysts and reaction conditions, such as microwave-assisted synthesis, for the derivatization of this compound is a promising research avenue. nih.gov
Expanding the Biological Scope: The full therapeutic potential of derivatives from this compound is likely untapped. Systematic screening of compound libraries derived from this scaffold against a broader range of biological targets, including neglected tropical diseases and other viral pathogens, could lead to the discovery of new therapeutic applications.
Potential for Novel Methodological Developments
The study of this compound and its reactions is poised to contribute to the development of new synthetic methodologies.
Green Chemistry Approaches: The push for sustainable chemistry provides an opportunity to use this compound as a model substrate for developing novel catalytic systems. Research into using non-toxic, inexpensive catalysts like bismuth chloride (BiCl3) for quinoline modifications is a step in this direction. nih.gov Future work could focus on developing reusable catalysts for the selective transformation of the chloro or methanol groups.
Multi-Component Reactions: The dual functionality of this compound makes it an ideal candidate for use in multi-component reactions (MCRs). Designing novel MCRs that incorporate this building block could provide rapid, one-pot access to complex and structurally diverse molecules, accelerating the drug discovery process.
Dual-Targeting Drug Design: The successful design of dual inhibitors for SARS-CoV-2 proteases using the 2-chloroquinoline scaffold provides a methodological blueprint. nih.gov This approach can be expanded, using this compound as a foundation for creating single molecules that modulate multiple targets, which can be beneficial for complex diseases like cancer.
Broader Impact and Future Directions in Quinoline Research
The research focused on this compound has a significant impact on the broader field of quinoline chemistry and drug discovery. The quinoline ring is a privileged structure, and the detailed study of its substituted derivatives continuously expands the chemical space available to medicinal chemists. rsc.org
Future directions in quinoline research will likely involve:
Rational Drug Design and Repurposing: Leveraging computational tools for the rational design of new quinoline-based drugs will be crucial. nih.gov Furthermore, exploring the repurposing of existing quinoline derivatives for new indications remains a cost-effective strategy for drug development. scienceopen.com
Target Identification and Validation: A key area of future research will be the identification and validation of the specific molecular targets through which these compounds exert their biological effects. This knowledge is essential for optimizing lead compounds and understanding their mechanism of action.
Integration with Nanotechnology: The development of nanoparticle-based delivery systems for quinoline-based drugs can help improve their solubility, stability, and pharmacokinetic profiles, while potentially reducing toxicity. nih.gov
Q & A
Q. What synthetic methodologies are optimal for preparing (2-Chloroquinolin-4-yl)methanol?
The synthesis typically involves chlorination and hydroxylation steps. Key considerations include:
- Solvent selection : Polar aprotic solvents like dichloromethane or ethanol enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Lewis acids (e.g., AlCl₃) or mild bases (e.g., K₂CO₃) improve chlorination and hydroxylation yields .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are essential to track reaction progress and confirm product identity .
Q. How can structural characterization of this compound be performed?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., Cl–C bond at ~1.73 Å) and torsion angles, as demonstrated in analogous quinoline derivatives .
- NMR spectroscopy : ¹H and ¹³C NMR identify key signals (e.g., hydroxymethyl protons at δ ~4.8 ppm and aromatic protons in the quinoline ring) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 208.05 for C₁₀H₈ClNO) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved when analyzing this compound derivatives?
- Software cross-validation : Use SHELXL for refinement and ORTEP-III for graphical validation of thermal ellipsoids and hydrogen bonding .
- Data reproducibility : Repeat experiments under controlled humidity/temperature to minimize crystal lattice variations .
- Computational validation : Compare experimental bond angles (e.g., Cl1–C1–N1 = 116.2°) with DFT-optimized geometries .
Q. What strategies optimize the compound's bioactivity in pharmacological research?
- Structure-activity relationship (SAR) studies : Modify the quinoline core’s substituents (e.g., replacing –CH₂OH with –COOH) to enhance target binding .
- Enzymatic assays : Test inhibition of malaria parasite Plasmodium enzymes (e.g., heme polymerase) using analogues like hydroxychloroquine as benchmarks .
- Metabolic stability : Use liver microsome assays to assess oxidative degradation pathways and guide structural modifications .
Q. How can conflicting NMR data from synthetic intermediates be addressed?
- Decoupling experiments : Apply 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Isotopic labeling : Synthesize ¹³C-labeled derivatives to confirm assignments of ambiguous carbons (e.g., C2 in the quinoline ring) .
- Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers or conformational exchange .
Methodological Considerations
Q. What precautions are critical during crystallization for SC-XRD?
- Solvent purity : Use HPLC-grade solvents to avoid impurity-induced crystal defects .
- Slow evaporation : Gradual solvent removal at 4°C promotes well-ordered crystal growth .
- Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol to prevent ice formation during data collection .
Q. How can reaction by-products be minimized during synthesis?
- Stepwise purification : Employ column chromatography to isolate intermediates before final coupling .
- pH control : Maintain pH ~7–8 during hydroxylation to prevent quinoline ring oxidation .
- Inert atmosphere : Use N₂/Ar to suppress side reactions (e.g., radical-mediated dimerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
